Cas no 34841-55-9 (1-(4-Amino-2-methylphenyl)acetic Acid)

1-(4-Amino-2-methylphenyl)acetic Acid is a specialized organic compound featuring both an amino and a carboxylic acid functional group on a methyl-substituted phenyl ring. This structure makes it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its reactive sites allow for further functionalization, enabling the creation of derivatives with tailored properties. The compound’s stability under standard conditions and high purity make it suitable for precision applications in research and industrial processes. It is commonly utilized in coupling reactions, amide formations, and as a building block for heterocyclic compounds.
1-(4-Amino-2-methylphenyl)acetic Acid structure
34841-55-9 structure
商品名:1-(4-Amino-2-methylphenyl)acetic Acid
CAS番号:34841-55-9
MF:C9H11NO2
メガワット:165.18914
MDL:MFCD11036402
CID:1466725
PubChem ID:18794287

1-(4-Amino-2-methylphenyl)acetic Acid 化学的及び物理的性質

名前と識別子

    • (4-amino-2-methylphenyl)acetic acid
    • LogP
    • (4-Amino-2-methyl-phenyl)-acetic acid
    • 2-(4-amino-2-methylphenyl)acetic acid
    • AS-64218
    • OEVBPRWILXOHQC-UHFFFAOYSA-N
    • 2-(4-azanyl-2-methyl-phenyl)ethanoic acid
    • AKOS006307284
    • SCHEMBL2730073
    • 2-methyl-4-aminophenyl acetic acid
    • 1-(4-AMINO-2-METHYL-PHENYL)-ACETIC ACID
    • 1-(4-AMINO-2-METHYL-PHENYL)-ACETICACID
    • CS-0038602
    • AM806283
    • SB76388
    • A812864
    • DA-06564
    • MFCD11036402
    • 34841-55-9
    • 1-(4-Amino-2-methylphenyl)acetic Acid
    • MDL: MFCD11036402
    • インチ: InChI=1S/C9H11NO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
    • InChIKey: OEVBPRWILXOHQC-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1CC(=O)O)N

計算された属性

  • せいみつぶんしりょう: 165.07903
  • どういたいしつりょう: 165.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • PSA: 63.32

1-(4-Amino-2-methylphenyl)acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A578428-100mg
1-(4-Amino-2-methylphenyl)acetic Acid
34841-55-9
100mg
$ 65.00 2022-06-08
eNovation Chemicals LLC
D765029-100mg
1-(4-Amino-2-Methyl-Phenyl)-Acetic Acid
34841-55-9 95%
100mg
$495 2024-06-06
Crysdot LLC
CD12080612-5g
1-(4-Amino-2-methyl-phenyl)-acetic acid
34841-55-9 95+%
5g
$930 2024-07-24
A2B Chem LLC
AI48537-1g
1-(4-Amino-2-methyl-phenyl)-acetic acid
34841-55-9 95%
1g
$341.00 2023-12-30
1PlusChem
1P00I7CP-250mg
1-(4-AMINO-2-METHYL-PHENYL)-ACETIC ACID
34841-55-9 95%
250mg
$319.00 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109242-1g
2-(4-Amino-2-methylphenyl)acetic acid
34841-55-9 95+%
1g
¥2730.00 2024-05-17
Aaron
AR00I7L1-250mg
4-​Amino-​2-​methylbenzeneacetic acid
34841-55-9 95%
250mg
$189.00 2025-02-28
eNovation Chemicals LLC
D765029-100mg
1-(4-Amino-2-Methyl-Phenyl)-Acetic Acid
34841-55-9 95%
100mg
$160 2025-02-19
Aaron
AR00I7L1-1g
4-​Amino-​2-​methylbenzeneacetic acid
34841-55-9 95%
1g
$508.00 2025-02-28
TRC
A578428-50mg
1-(4-Amino-2-methylphenyl)acetic Acid
34841-55-9
50mg
$ 50.00 2022-06-08

1-(4-Amino-2-methylphenyl)acetic Acid 関連文献

1-(4-Amino-2-methylphenyl)acetic Acidに関する追加情報

Introduction to 1-(4-Amino-2-methylphenyl)acetic Acid (CAS No. 34841-55-9)

1-(4-Amino-2-methylphenyl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 34841-55-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a phenyl ring substituted with an amino group at the fourth position and a methyl group at the second position, along with a carboxylic acid functional group, exhibits unique chemical properties that make it valuable in various applications, particularly in drug discovery and development.

The structure of 1-(4-Amino-2-methylphenyl)acetic acid consists of a benzene ring with an amino (-NH₂) substituent at the para position relative to a methyl (-CH₃) group at the ortho position. The presence of both these electron-donating groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. The carboxylic acid moiety (-COOH) further contributes to its functionality, allowing for further derivatization and modification to suit specific pharmacological needs.

Recent advancements in medicinal chemistry have highlighted the importance of 1-(4-Amino-2-methylphenyl)acetic acid in the design of novel therapeutic agents. Its structural framework is reminiscent of several bioactive molecules, suggesting potential applications in the treatment of various diseases. For instance, studies have explored its role as a precursor in synthesizing compounds with anti-inflammatory, analgesic, and even anticancer properties.

In the realm of drug development, 1-(4-Amino-2-methylphenyl)acetic acid has been utilized to create derivatives that interact with specific biological targets. The amino group, being highly nucleophilic, can form hydrogen bonds and ionic interactions with biological molecules, enhancing binding affinity. Similarly, the carboxylic acid group can participate in salt formation, improving solubility and bioavailability of drug candidates. These characteristics make it an attractive scaffold for medicinal chemists seeking to develop new small-molecule drugs.

One notable area where 1-(4-Amino-2-methylphenyl)acetic acid has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with fewer side effects. The phenyl ring structure of 1-(4-Amino-2-methylphenyl)acetic acid provides a suitable platform for modulating kinase activity through direct binding or allosteric regulation.

Furthermore, the compound has been investigated for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 1-(4-Amino-2-methylphenyl)acetic acid to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a candidate for developing neuroprotective agents. Preliminary studies suggest that derivatives of this compound may help mitigate neuroinflammation and oxidative stress, key pathological features of these diseases.

The synthesis of 1-(4-Amino-2-methylphenyl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by nitration and reduction, or direct amination of appropriately substituted benzoic acids. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to improve efficiency and selectivity.

In recent years, computational methods have played an increasingly important role in the design and optimization of molecules like 1-(4-Amino-2-methylphenyl)acetic acid. Molecular modeling software allows researchers to predict binding affinities, metabolic stability, and other pharmacokinetic properties before conducting experimental synthesis. This approach not only saves time but also reduces the environmental impact associated with trial-and-error experimentation.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new applications for 1-(4-Amino-2-methylphenyl)acetic acid. Collaborative efforts between academic institutions and drug companies are yielding innovative derivatives with enhanced therapeutic profiles. As our understanding of biological pathways grows more sophisticated, so does our ability to leverage compounds like this one for targeted therapy.

Future directions in the study of 1-(4-Amino-2-methylphenyl)acetic acid may include exploring its potential as a chiral building block for enantiomerically pure drugs. Chirality significantly affects drug efficacy and safety, making it a critical consideration in modern drug design. By controlling stereochemistry during synthesis, researchers can develop compounds that exhibit improved pharmacological properties.

In conclusion,1-(4-Amino-2-methylphenyl)acetic acid (CAS No. 34841-55-9) is a multifunctional compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology,1-(4-Amino-2-methylphenyl)acetic acid is poised to play an even greater role in shaping the future of medicine.

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